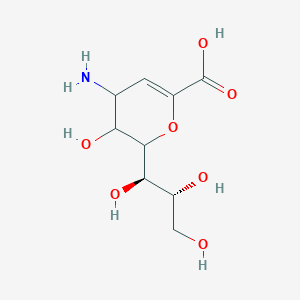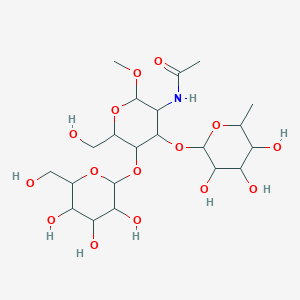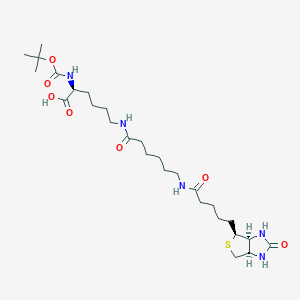
N2-叔丁氧羰基-N6-(生物素酰胺-6-N-己酰胺)赖氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine and related compounds involves multi-step processes, including the acylation of the ε-amino group of lysine with biotin and caproic acid derivatives, followed by the protection of the amino group with a Boc group. This method allows for the targeted insertion of biotin into peptides, enhancing their utility in biochemical assays. For example, Davies and Al-Jamri (2002) synthesized Boc-protected lysine building blocks using diethylene triamine pentaacetic acid (DTPA), a method that could be adapted for the synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine by replacing DTPA with biotin and caproyl derivatives (Davies & Al-Jamri, 2002).
科学研究应用
“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. This compound is likely used in the process of protein biotinylation .
Protein biotinylation is a biochemical technique that involves the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins . Biotin acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and other scientific disciplines .
The process of protein biotinylation typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins . Once proteins bear the biotin label, they become readily detectable, isolatable, and amenable to study in diverse experimental contexts .
A pivotal feature of biotin is its robust affinity for avidin and streptavidin proteins, allowing for the precise binding of biotinylated proteins to these molecules . This attribute is often harnessed in detection and purification methodologies .
“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Here are some potential applications:
-
Protein Labeling : This compound can be used for the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, which can then be detected and isolated for further study .
-
Protein Purification : The strong affinity between biotin and avidin or streptavidin proteins can be exploited for the purification of biotinylated proteins .
-
Cell Surface Labeling : Biotinylated proteins can be used to study cell surface proteins. This can help in understanding cell signaling, protein-protein interactions, and other cellular processes .
-
Immunoassays : Biotinylated proteins can be used in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) for the detection and quantification of various biomolecules .
-
Microscopy and Imaging : Biotinylated proteins can be used in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes .
-
Drug Delivery : Biotinylated proteins can be used in targeted drug delivery systems. The biotin moiety can bind to receptors on the target cells, allowing for the selective delivery of drugs .
“N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine” is a specialty product for proteomics research . Here are some potential applications:
-
Protein Labeling : This compound can be used for the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, which can then be detected and isolated for further study .
-
Protein Purification : The strong affinity between biotin and avidin or streptavidin proteins can be exploited for the purification of biotinylated proteins .
-
Cell Surface Labeling : Biotinylated proteins can be used to study cell surface proteins. This can help in understanding cell signaling, protein-protein interactions, and other cellular processes .
-
Immunoassays : Biotinylated proteins can be used in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) for the detection and quantification of various biomolecules .
-
Microscopy and Imaging : Biotinylated proteins can be used in fluorescence microscopy and other imaging techniques to visualize cellular structures and processes .
-
Drug Delivery : Biotinylated proteins can be used in targeted drug delivery systems. The biotin moiety can bind to receptors on the target cells, allowing for the selective delivery of drugs .
未来方向
属性
IUPAC Name |
(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N5O7S/c1-27(2,3)39-26(38)31-18(24(35)36)11-8-10-16-29-21(33)13-5-4-9-15-28-22(34)14-7-6-12-20-23-19(17-40-20)30-25(37)32-23/h18-20,23H,4-17H2,1-3H3,(H,28,34)(H,29,33)(H,31,38)(H,35,36)(H2,30,32,37)/t18-,19-,20-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWUKCJHUOTJU-MXBUBSDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676258 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine | |
CAS RN |
102910-26-9 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

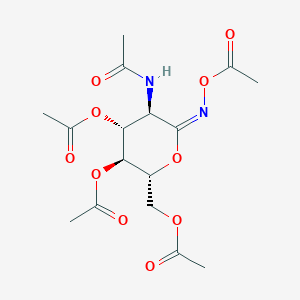

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

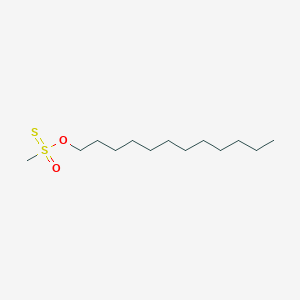

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
